molecular formula C13H20Br2ClNO4 B2743439 1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL hydrochloride CAS No. 1184989-66-9

1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL hydrochloride

Cat. No.: B2743439
CAS No.: 1184989-66-9
M. Wt: 449.56
InChI Key: DZBLNYZIUGRHBL-UHFFFAOYSA-N
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Description

2,2’-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a complex organic compound characterized by the presence of bromine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-dibromophenol with epichlorohydrin to form an intermediate, which is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form less reactive compounds.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the bromine atoms can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2’-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride involves its interaction with molecular targets such as bacterial cell walls. The compound disrupts the integrity of the cell wall, leading to cell lysis and death. This action is facilitated by the bromine atoms and hydroxyl groups, which enhance the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl and bromine functionalities make it particularly effective in applications requiring both reactivity and stability.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br2NO4.ClH/c14-10-1-2-13(12(15)7-10)20-9-11(19)8-16(3-5-17)4-6-18;/h1-2,7,11,17-19H,3-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBLNYZIUGRHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Br2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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